![molecular formula C19H22N2O2S B495147 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole](/img/structure/B495147.png)
2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzoimidazole core, an ethylsulfanyl group, and a methoxy-phenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzoimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the ethylsulfanyl group: This step involves the nucleophilic substitution of an appropriate ethylsulfanyl reagent with the benzoimidazole core.
Attachment of the methoxy-phenoxy moiety: This can be accomplished through a nucleophilic aromatic substitution reaction, where the phenoxy group is introduced using a suitable phenol derivative and a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzoimidazole core can be reduced under specific conditions to yield dihydrobenzoimidazole derivatives.
Substitution: The methoxy-phenoxy moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Bases like sodium hydride or potassium carbonate are often employed in nucleophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzoimidazole derivatives.
Substitution: Various substituted phenoxy derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its structural features make it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
作用机制
The mechanism of action of 2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole involves its interaction with specific molecular targets and pathways. The benzoimidazole core is known to interact with various enzymes and receptors, potentially modulating their activity. The ethylsulfanyl and methoxy-phenoxy groups may enhance its binding affinity and specificity towards these targets, leading to desired biological effects .
相似化合物的比较
Similar Compounds
Phenoxy acetamide derivatives: These compounds share the phenoxy moiety and have been studied for their pharmacological activities.
Benzoimidazole derivatives: Compounds with a benzoimidazole core are widely researched for their therapeutic potential in various diseases.
Uniqueness
2-[2-(4-Methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest.
属性
分子式 |
C19H22N2O2S |
|---|---|
分子量 |
342.5g/mol |
IUPAC 名称 |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-1-propylbenzimidazole |
InChI |
InChI=1S/C19H22N2O2S/c1-3-12-21-18-7-5-4-6-17(18)20-19(21)24-14-13-23-16-10-8-15(22-2)9-11-16/h4-11H,3,12-14H2,1-2H3 |
InChI 键 |
MYIYRRKJBSMOTG-UHFFFAOYSA-N |
SMILES |
CCCN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)OC |
规范 SMILES |
CCCN1C2=CC=CC=C2N=C1SCCOC3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


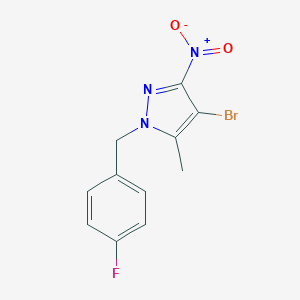

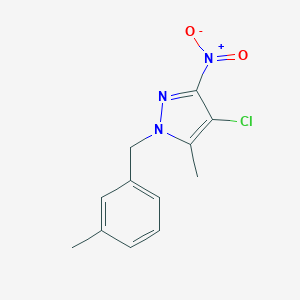
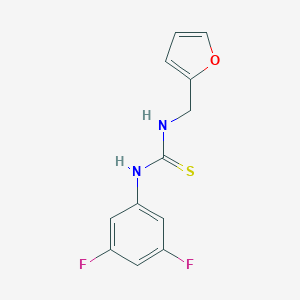
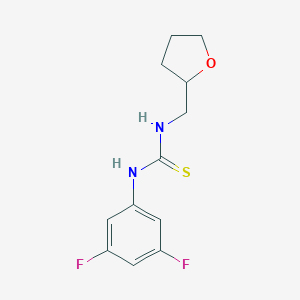
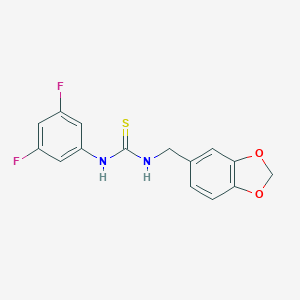
![2-(acetylamino)-N-(3-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B495076.png)
![{[1-(2-Phenoxyethyl)-1H-benzimidazol-2-yl]-thio}acetic acid](/img/structure/B495077.png)
![2-{2-[(1-naphthylmethyl)sulfanyl]-1H-benzimidazol-1-yl}ethanol](/img/structure/B495078.png)
![1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B495079.png)
![2-{[2-(4-isopropoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495082.png)
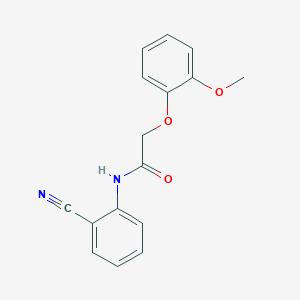
![6-methyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B495086.png)
![2-({1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}SULFANYL)ACETIC ACID](/img/structure/B495087.png)
